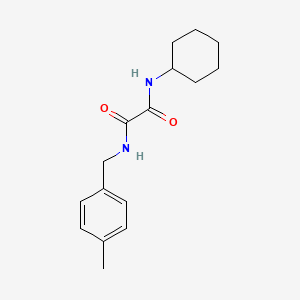
2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-3-(4-fluorophenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-3-(4-fluorophenyl)propanamide, also known as L-741,626, is a compound that has been extensively studied for its potential pharmacological applications. This compound belongs to the class of isoquinoline derivatives and has been found to exhibit interesting biological properties, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-3-(4-fluorophenyl)propanamide involves its binding to the dopamine D2 receptor, which is a G protein-coupled receptor that modulates the release of dopamine in the brain. By binding to this receptor, 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-3-(4-fluorophenyl)propanamide can modulate the activity of dopaminergic neurons, leading to changes in neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-3-(4-fluorophenyl)propanamide has been found to exhibit a number of biochemical and physiological effects, including the modulation of dopamine release, the regulation of neuronal activity, and the modulation of synaptic plasticity. It has also been found to exhibit anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-3-(4-fluorophenyl)propanamide is its high affinity and selectivity for the dopamine D2 receptor, which makes it a useful tool for studying the role of this receptor in neurological disorders. However, one of the limitations of this compound is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are a number of future directions for the study of 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-3-(4-fluorophenyl)propanamide, including the development of new analogs with improved pharmacological properties, the investigation of its potential therapeutic applications in the treatment of neurological disorders, and the elucidation of its molecular mechanism of action. Additionally, further research is needed to explore the potential side effects and toxicity of this compound, as well as its potential interactions with other drugs and medications.
Métodos De Síntesis
The synthesis of 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-3-(4-fluorophenyl)propanamide involves the reaction of 4-fluorobenzaldehyde with 2-(3,3-dimethyl-1-isoquinolinyl)ethylamine in the presence of acetic acid and sodium triacetoxyborohydride. This reaction leads to the formation of the intermediate 2-(3,3-dimethyl-1-isoquinolinyl)-3-(4-fluorophenyl)propanal, which is then reduced to 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-3-(4-fluorophenyl)propanamide using sodium borohydride.
Aplicaciones Científicas De Investigación
2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-3-(4-fluorophenyl)propanamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. It has been found to exhibit high affinity and selectivity for the dopamine D2 receptor, which is a key target for the treatment of schizophrenia and other psychiatric disorders.
Propiedades
IUPAC Name |
2-(3,3-dimethyl-4H-isoquinolin-1-yl)-3-(4-fluorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O/c1-20(2)12-14-5-3-4-6-16(14)18(23-20)17(19(22)24)11-13-7-9-15(21)10-8-13/h3-10,17H,11-12H2,1-2H3,(H2,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUWNMFZFQQXGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=N1)C(CC3=CC=C(C=C3)F)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)-3-(4-fluorophenyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{2-[(3-fluorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5184988.png)
![4-{[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B5184996.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]acetamide](/img/structure/B5185001.png)
![1-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-methylpiperidine](/img/structure/B5185008.png)
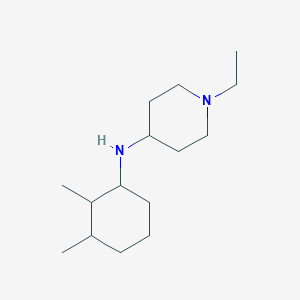
![1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one](/img/structure/B5185020.png)
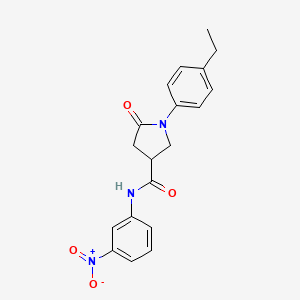
![1-cyclohexyl-4-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]piperazine](/img/structure/B5185040.png)
![4-(2,4-dimethoxy-3-methylbenzyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5185044.png)
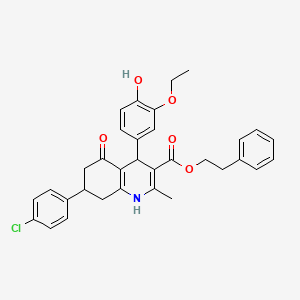
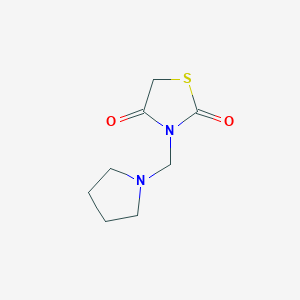
![1-[4-(4-chloro-2-methylphenoxy)butyl]piperidine oxalate](/img/structure/B5185079.png)
